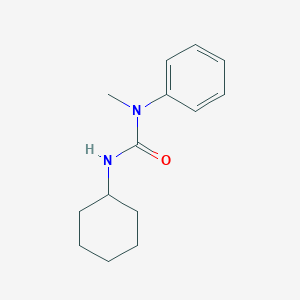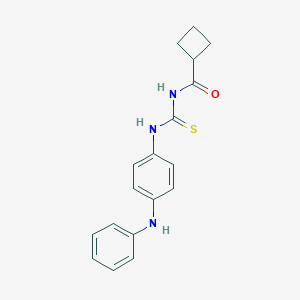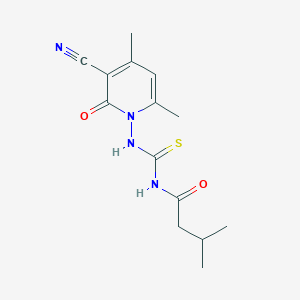
3-cyclohexyl-1-methyl-1-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-cyclohexyl-N-methyl-N-phenylurea is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.3214 g/mol . It is known for its unique structure, which includes a cyclohexyl group, a methyl group, and a phenyl group attached to a urea moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-methyl-N-phenylurea typically involves the reaction of cyclohexylamine, methyl isocyanate, and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclohexylamine reacts with methyl isocyanate to form N-cyclohexyl-N-methylurea.
- N-cyclohexyl-N-methylurea then reacts with phenyl isocyanate to yield N’-cyclohexyl-N-methyl-N-phenylurea.
Industrial Production Methods
In industrial settings, the production of N’-cyclohexyl-N-methyl-N-phenylurea may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene .
Analyse Chemischer Reaktionen
Types of Reactions
N’-cyclohexyl-N-methyl-N-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N’-cyclohexyl-N-methyl-N-phenylurea is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-cyclohexyl-N-methyl-N-phenylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclohexyl-N-methylurea
- N-phenyl-N-methylurea
- N-cyclohexyl-N-phenylurea
Uniqueness
N’-cyclohexyl-N-methyl-N-phenylurea is unique due to the presence of all three functional groups (cyclohexyl, methyl, and phenyl) attached to the urea moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H20N2O |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
3-cyclohexyl-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H20N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h3,6-7,10-12H,2,4-5,8-9H2,1H3,(H,15,17) |
InChI-Schlüssel |
GTWGLMQCTTWBSW-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
Löslichkeit |
34.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(cyclobutylcarbonyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B319295.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319296.png)
![N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide](/img/structure/B319297.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319299.png)

![4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B319302.png)
![N-[(2-bromophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319303.png)
![N-(tert-butyl)-4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319304.png)
![N-acetyl-4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319305.png)
![4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B319306.png)
![N-(cyclobutylcarbonyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B319307.png)
![N-(cyclobutylcarbonyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B319309.png)
![Methyl 4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B319311.png)
